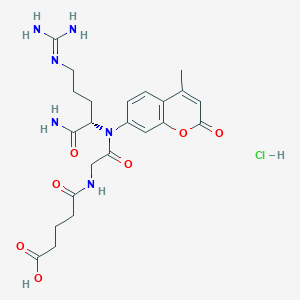

Glutaryl-Gly-Arg-AMC.HCl

Description

Significance of Synthetic Peptide Substrates in Biochemical Investigations

Synthetic peptide substrates are fundamental tools in the study of proteases, a class of enzymes that catalyze the breakdown of proteins. The ability to design and synthesize peptides with specific amino acid sequences allows researchers to create highly selective substrates for particular proteases. nih.gov When these peptides are linked to a reporter molecule, such as a fluorophore, they become powerful reagents for quantifying enzyme activity. iris-biotech.de The cleavage of the peptide by the target protease results in a measurable change in the reporter's signal, providing a direct and continuous measure of the enzymatic reaction. researchgate.net This approach offers significant advantages over older methods, enabling high-throughput screening of potential enzyme inhibitors and detailed kinetic analysis of enzyme function. nih.gov

Overview of Glutaryl-Gly-Arg-AMC.HCl as a Key Research Tool

This compound is a synthetic peptide derivative that has emerged as a key fluorogenic substrate in protease research. cymitquimica.com Its structure consists of a tripeptide sequence—Glutaryl-Glycyl-Arginine—covalently linked to a fluorogenic molecule, 7-amido-4-methylcoumarin (AMC). cymitquimica.comiris-biotech.de The glutaryl group at the N-terminus protects the peptide from non-specific degradation by aminopeptidases. nih.gov In its intact form, the AMC molecule is non-fluorescent. iris-biotech.de However, upon cleavage of the amide bond between the arginine residue and AMC by a target protease, the liberated AMC becomes highly fluorescent. chempep.com This release of a fluorescent signal allows for the sensitive and real-time monitoring of protease activity. researchgate.net

Contextualization of this compound within the Landscape of Protease Probes

This compound belongs to a broader class of fluorogenic substrates used to assay a wide variety of proteases. The specificity of this substrate is largely determined by its peptide sequence, Gly-Arg, which is recognized by certain trypsin-like serine proteases. researchgate.netgoogle.com Other fluorogenic substrates utilize different peptide sequences to target other protease families, such as caspases or matrix metalloproteinases. nih.govbdbiosciences.com The choice of fluorophore is also a critical aspect of these probes. While AMC is a widely used and effective fluorophore, other options like rhodamine derivatives offer different spectral properties that can be advantageous in certain experimental contexts. iris-biotech.de Furthermore, some substrates employ Fluorescence Resonance Energy Transfer (FRET), where a donor and a quencher molecule are attached to the peptide, providing another mechanism for detecting protease activity. nih.govnih.gov this compound's specific combination of a protease-selective peptide and a robust fluorophore makes it a valuable and widely used tool for studying a specific subset of proteases. bachem.commedchemexpress.com

Scope and Academic Relevance of the Research Outline

The study of this compound and its applications holds significant academic relevance. Research utilizing this substrate contributes to a deeper understanding of the roles of specific proteases in both normal physiological processes and in disease states. For instance, it is frequently used to study urokinase plasminogen activator (uPA), a protease implicated in cancer progression and tissue remodeling. medchemexpress.commedchemexpress.com By providing a reliable method for quantifying uPA activity, this substrate aids in the discovery and characterization of potential therapeutic inhibitors. evitachem.com The principles underlying the design and use of this compound are also central to the broader field of chemical biology and drug discovery, where the development of novel molecular probes is a constant pursuit.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C23H31ClN6O7 |

|---|---|

Molecular Weight |

539.0 g/mol |

IUPAC Name |

5-[[2-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-(4-methyl-2-oxochromen-7-yl)amino]-2-oxoethyl]amino]-5-oxopentanoic acid;hydrochloride |

InChI |

InChI=1S/C23H30N6O7.ClH/c1-13-10-21(34)36-17-11-14(7-8-15(13)17)29(16(22(24)35)4-3-9-27-23(25)26)19(31)12-28-18(30)5-2-6-20(32)33;/h7-8,10-11,16H,2-6,9,12H2,1H3,(H2,24,35)(H,28,30)(H,32,33)(H4,25,26,27);1H/t16-;/m0./s1 |

InChI Key |

DIMJNZAAMJTSGW-NTISSMGPSA-N |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)N([C@@H](CCCN=C(N)N)C(=O)N)C(=O)CNC(=O)CCCC(=O)O.Cl |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)N(C(CCCN=C(N)N)C(=O)N)C(=O)CNC(=O)CCCC(=O)O.Cl |

Origin of Product |

United States |

Design Principles and Synthesis Methodologies for Glutaryl Gly Arg Amc.hcl and Analogs

Rational Design of Peptide Sequence for Protease Active Site Recognition

The design of a protease substrate like Glutaryl-Gly-Arg-AMC.HCl begins with the selection of a peptide sequence that is recognized and cleaved by the target enzyme. The Gly-Arg dipeptide sequence is a key element for recognition by certain proteases. For instance, Gly-Arg-AMC is a known fluorogenic substrate for cathepsin C. caymanchem.com The specificity of a substrate is determined by the amino acid residues at and around the cleavage site, which fit into the active site pockets of the protease.

Rational design strategies often involve modifying the interactions between the substrate and the enzyme's catalytic site to enhance activity or selectivity. nih.gov This can include altering the polarity of the binding pocket or introducing new hydrogen-bonding points. nih.gov In the case of Glutaryl-Gly-Arg-AMC, the N-terminal glutaryl group serves to block the N-terminus of the peptide, preventing unwanted side reactions and potentially influencing the substrate's conformation for optimal binding.

Role of the 7-Amino-4-methylcoumarin (B1665955) (AMC) Moiety in Fluorogenic Signal Generation

The 7-Amino-4-methylcoumarin (AMC) group is a widely used fluorescent probe in the study of proteases. caymanchem.com When the AMC moiety is conjugated to a peptide substrate via its amino group, its fluorescence is quenched. caymanchem.comiris-biotech.de This is because the amide bond alters the electronic properties of the coumarin (B35378) ring system.

Upon enzymatic cleavage of the peptide bond between the arginine residue and the AMC, the free 7-amino-4-methylcoumarin is released. caymanchem.comiris-biotech.de This liberation of the free amine restores the fluorophore's properties, resulting in a significant increase in fluorescence intensity. iris-biotech.de This change in fluorescence can be monitored to quantify the enzyme's activity. caymanchem.com Free AMC exhibits excitation and emission maxima at approximately 345 nm and 445 nm, respectively. caymanchem.com

The principle of using AMC-based substrates is a common strategy in developing enzymatically activatable probes. iris-biotech.de The significant increase in fluorescence upon cleavage allows for sensitive detection of proteolytic activity. iris-biotech.de

Advanced Synthetic Approaches for Probe Development and Modification

The development of fluorogenic probes like this compound often employs advanced synthetic methodologies to achieve high purity and yield.

Solid-phase peptide synthesis (SPPS) is a cornerstone technique for preparing peptides and their derivatives, including fluorogenic substrates. bachem.comnih.gov In SPPS, the C-terminal amino acid is attached to an insoluble polymer resin, and the peptide chain is assembled in a stepwise manner by adding protected amino acids. bachem.compeptide.com

The key advantages of SPPS include:

Simplified Purification : Excess reagents and by-products can be easily removed by washing the resin. bachem.com

Efficiency : The repetitive nature of the coupling and deprotection steps can be automated.

Versatility : A wide range of modified amino acids and labeling groups can be incorporated.

General schemes for synthesizing fluorogenic substrates on a solid phase have been developed, allowing for the incorporation of fluorescent donor and acceptor moieties. nih.gov

Targeted derivatization involves modifying the structure of the initial probe to enhance its properties for specific research applications. This can improve chromatographic properties, detection selectivity, and substrate specificity. nih.govcapes.gov.br

For example, introducing unnatural amino acids into a peptide sequence can increase its metabolic stability. Derivatization techniques can also be used to attach different reporter groups or to modify the substrate's solubility and cell permeability. By strategically altering the chemical structure, researchers can fine-tune the probe's characteristics to better suit their experimental needs.

This compound: A Detailed Examination of its Enzymatic Hydrolysis

This compound is a synthetic fluorogenic substrate meticulously designed for the sensitive detection of specific proteases, primarily trypsin-like serine proteases such as urokinase-type plasminogen activator (uPA) and tissue-type plasminogen activator (tPA). medchemexpress.comnovoprolabs.com Its utility in biochemical research stems from a precisely engineered molecular structure that links a peptide sequence, recognizable by the target enzyme, to a fluorescent reporter group. The enzymatic cleavage of this substrate results in a quantifiable fluorescent signal, providing a powerful tool for studying enzyme kinetics and activity.

Molecular Mechanism of Enzymatic Hydrolysis by Target Proteases

The hydrolysis of Glutaryl-Gly-Arg-AMC by its target proteases is a highly specific process governed by the intricate interplay between the substrate's peptide sequence and the structural features of the enzyme's active site. This process can be understood by examining four key aspects: substrate recognition, catalytic cleavage, conformational dynamics, and the signaling role of the fluorophore.

The specificity of proteases for Glutaryl-Gly-Arg-AMC is predominantly dictated by the interaction between the substrate's amino acid residues and the complementary binding pockets of the enzyme. purdue.edu The standard nomenclature designates the substrate's amino acid residues as P1, P2, P3, etc., moving away from the cleavage site in the N-terminal direction, and the corresponding enzyme binding sites as S1, S2, S3, etc. sinica.edu.tw

For Glutaryl-Gly-Arg-AMC, the Arginine (Arg) residue at the P1 position is the primary determinant of specificity for trypsin-like serine proteases. purdue.eduwikipedia.org These enzymes, which include uPA and tPA, possess a deep, negatively charged S1 specificity pocket. nih.govresearchgate.net This pocket typically contains a key aspartic acid residue (Asp189 in trypsin) at its base, which forms a strong ionic bond with the positively charged guanidinium (B1211019) group of the P1 Arginine side chain. wikipedia.orgnih.govresearchgate.net This electrostatic interaction anchors the substrate in the correct orientation for catalysis.

While the P1-S1 interaction is paramount, the residues at the P2 (Glycine) and P3 (linked Glutaryl group) positions also contribute to the binding affinity and specificity. sinica.edu.tw The S2 and S3 pockets of the enzyme interact with these moieties, often through hydrogen bonds and van der Waals forces, further stabilizing the enzyme-substrate complex. nih.gov For instance, studies on uPA reveal a preference for small, polar residues at the P2 and P3 positions, which aligns with the Glycine residue in this substrate. sinica.edu.tw

| Substrate Position | Residue/Group | Enzyme Pocket | Primary Interaction Type | Significance |

|---|---|---|---|---|

| P1 | Arginine (Arg) | S1 | Ionic Bonding | Primary determinant of specificity for trypsin-like proteases. wikipedia.org |

| P2 | Glycine (Gly) | S2 | Hydrogen Bonding / van der Waals | Contributes to binding affinity and proper positioning. |

| P3 | Glutaryl | S3 | Hydrophobic / van der Waals | Enhances binding and specificity. |

The cleavage of the amide bond between the P1 Arginine residue and the 7-amino-4-methylcoumarin (B1665955) (AMC) group is executed by the enzyme's catalytic machinery. In serine proteases, this is accomplished by a highly conserved catalytic triad (B1167595) of amino acids: Serine (Ser195), Histidine (His57), and Aspartate (Asp102). wikipedia.orgnih.gov

The catalytic process proceeds as a two-step "ping-pong" mechanism: wikipedia.org

Acylation: The catalytic Serine's hydroxyl group, made highly nucleophilic by the adjacent Histidine, attacks the carbonyl carbon of the Arg-AMC peptide bond. This forms a short-lived, unstable tetrahedral intermediate, which is stabilized by interactions within the enzyme's "oxyanion hole". nih.gov The intermediate then collapses, breaking the peptide bond. The AMC moiety is released as free 7-amino-4-methylcoumarin, and the rest of the substrate (Glutaryl-Gly-Arg) forms a covalent acyl-enzyme intermediate with the Serine residue. wikipedia.org

Deacylation: A water molecule enters the active site and, activated by the same Histidine residue, acts as a nucleophile to hydrolyze the acyl-enzyme intermediate. This releases the Glutaryl-Gly-Arg peptide and regenerates the free, active enzyme, ready for another catalytic cycle.

Upon cleavage and release, the free AMC molecule undergoes a significant change in its electronic properties, leading to a dramatic increase in fluorescence. The rate of this fluorescence increase is directly proportional to the rate of substrate hydrolysis, allowing for real-time measurement of the enzyme's activity. nih.gov

The interaction between Glutaryl-Gly-Arg-AMC and a target protease is not a rigid "lock-and-key" process. Instead, it is better described by the induced fit model , where the initial binding of the substrate induces conformational changes in the enzyme's active site. khanacademy.org

Upon initial association, the flexible surface loops surrounding the active site of the protease can move to better accommodate the substrate. nih.gov This dynamic adjustment optimizes the alignment of the substrate's scissile bond with the catalytic triad and stabilizes the transition state of the reaction. wikipedia.orgnih.gov Activation of some trypsin-like proteases from their inactive zymogen forms involves a cleavage event that triggers a conformational change, properly organizing the substrate-binding site and oxyanion hole, a prerequisite for efficient induced fit and catalysis. nih.gov This flexibility ensures both high specificity and catalytic efficiency, as the enzyme molds itself to the transition state of the specific substrate it is cleaving.

The 7-amino-4-methylcoumarin (AMC) moiety serves as the fluorescent reporter in the Glutaryl-Gly-Arg-AMC substrate. iris-biotech.de Its function is based on a phenomenon known as static quenching. researchgate.net

Quenched State: In the intact substrate molecule, the AMC group is linked to the C-terminus of the peptide via an amide bond. This covalent linkage alters the conjugated electron system of the coumarin (B35378) ring structure. researchgate.net As a result, the molecule is only weakly fluorescent, and its excitation and emission wavelengths are shorter (approximately 330 nm and 390 nm, respectively). iris-biotech.deresearchgate.net

Fluorescent State: When a protease cleaves the Arg-AMC amide bond, the free 7-amino-4-methylcoumarin is liberated. nih.govcaymanchem.com The release of the free amino group restores the original conjugated system of the fluorophore, causing a significant increase in its fluorescence quantum yield (an increase by a factor of approximately 700 has been noted) and a red-shift in its spectral properties. iris-biotech.de The liberated AMC exhibits strong fluorescence with excitation and emission maxima around 345 nm and 445 nm, respectively. caymanchem.com

This distinct, cleavage-dependent "turn-on" fluorescence provides a highly sensitive and continuous method for monitoring proteolytic activity. researchgate.netubpbio.com The intensity of the fluorescent signal directly correlates with the amount of cleaved substrate, enabling precise quantification of enzyme kinetics. nih.gov

| State of AMC | Fluorescence | Approx. Excitation Max (nm) | Approx. Emission Max (nm) |

|---|---|---|---|

| Peptide-Bound (Quenched) | Very Low | ~330 iris-biotech.deresearchgate.net | ~390 iris-biotech.deresearchgate.net |

| Free (Released) | High | ~345 caymanchem.com | ~445 caymanchem.com |

Substrate Specificity and Selectivity Profiling of Glutaryl Gly Arg Amc.hcl

Comprehensive Assessment of Protease Susceptibility

Glutaryl-Gly-Arg-AMC.HCl is recognized and cleaved by a range of trypsin-like serine proteases that exhibit a preference for cleaving peptide bonds C-terminal to an arginine residue. The susceptibility of this substrate to several key proteases, including urokinase, thrombin, trypsin, and plasmin, has been established in the scientific literature. biorxiv.orgpnas.org Upon enzymatic cleavage of the amide bond between arginine and the 7-amino-4-methylcoumarin (B1665955) (AMC) group, the highly fluorescent AMC moiety is released, resulting in a measurable increase in fluorescence intensity that is directly proportional to the rate of substrate hydrolysis.

While this compound is widely cited as a substrate for these enzymes, detailed kinetic parameters are not always readily available for this specific compound in comparative studies. However, extensive research on the closely related substrate, Z-Gly-Gly-Arg-AMC, provides valuable insights into the expected enzymatic interactions. The key difference between these two substrates lies in the N-terminal protecting group: a glutaryl group in the subject compound and a benzyloxycarbonyl (Z) group in the analog.

Urokinase (uPA): this compound is described as a sensitive fluorogenic substrate for urokinase-type plasminogen activator (uPA). nih.govnih.gov This enzyme plays a critical role in fibrinolysis and tissue remodeling.

Thrombin: Thrombin, a key enzyme in the coagulation cascade, also demonstrates activity towards arginine-containing fluorogenic substrates. The Gly-Gly-Arg sequence has been identified as a selective peptide sequence for thrombin. nih.gov

Trypsin: As a model trypsin-like serine protease, trypsin exhibits broad specificity for cleaving after basic amino acid residues like arginine and lysine (B10760008). Consequently, this compound is expected to be an effective substrate for trypsin.

Plasmin: Plasmin, the primary enzyme of the fibrinolytic system, is responsible for degrading fibrin (B1330869) clots. Its substrate specificity includes a preference for lysine and arginine at the P1 position, making this compound a suitable substrate for monitoring its activity. monash.edu

To provide a quantitative perspective, the following table includes kinetic data for the closely related substrate Z-Gly-Gly-Arg-AMC with various proteases. It is important to note that the difference in the N-terminal protecting group (Glutaryl vs. Benzyloxycarbonyl) can influence the kinetic parameters.

| Enzyme | Substrate | K_m (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) |

| Thrombin | Z-Gly-Gly-Arg-AMC | - | - | >10,000 |

| Trypsin | Z-Gly-Pro-Arg-AMC | 21.7 | 18.6 | 8.57 x 10⁵ |

Data for Z-Gly-Pro-Arg-AMC with thrombin is provided for comparative context.

Comparative Analysis with Structurally Related Fluorogenic and Chromogenic Substrates

The utility of this compound as a protease substrate can be better understood through comparison with other fluorogenic and chromogenic substrates that share structural similarities. These comparisons often revolve around sensitivity, selectivity, and kinetic parameters.

Fluorogenic Substrates:

A key advancement in protease assays was the transition from chromogenic to fluorogenic substrates, which offer significantly higher sensitivity. plos.org The 7-amino-4-methylcoumarin (AMC) fluorophore provides a 100- to 1000-fold increase in sensitivity compared to the p-nitroanilide (pNA) chromophore used in earlier substrates. plos.org

Several AMC-based substrates with variations in the peptide sequence and N-terminal protecting group are commercially available. The choice of substrate can influence the specificity and efficiency of the enzymatic reaction. For instance, while both Boc-Gln-Ala-Arg-AMC and Z-Gly-Pro-Arg-AMC are used to assay trypsin activity, the latter was found to result in lower background activity in pancreatic homogenates, thereby increasing the apparent fold-activation. nih.gov

The following table presents a comparative overview of various fluorogenic substrates, including their target enzymes.

| Substrate | N-Terminal Protecting Group | Peptide Sequence | Target Proteases |

| This compound | Glutaryl | -Gly-Arg- | Urokinase, Thrombin, Trypsin, Plasmin |

| Z-Gly-Gly-Arg-AMC | Benzyloxycarbonyl (Z) | -Gly-Gly-Arg- | Urokinase, Thrombin, Trypsin, tPA |

| Boc-Gln-Ala-Arg-AMC | tert-Butoxycarbonyl (Boc) | -Gln-Ala-Arg- | Trypsin |

| Z-Gly-Pro-Arg-AMC | Benzyloxycarbonyl (Z) | -Gly-Pro-Arg- | Thrombin, Trypsin |

| H-D-Val-Leu-Lys-AMC | None | -D-Val-Leu-Lys- | Plasmin |

Chromogenic Substrates:

Prior to the widespread use of fluorogenic substrates, chromogenic substrates, typically employing p-nitroanilide (pNA) as the reporter group, were the standard for protease assays. plos.org While less sensitive, they are still utilized in certain applications. A common chromogenic substrate for thrombin is Benzoyl-Phe-Val-Arg-pNA. plos.org The core structural difference lies in the reporter group, with AMC providing a significant advantage in terms of signal detection.

Elucidation of Enzyme Subsite Preferences through Mutational and Analog Studies

Understanding the substrate specificity of proteases at a molecular level is crucial for designing selective substrates and inhibitors. Mutational and analog studies are powerful tools for elucidating the preferences of enzyme subsites (S1, S2, S3, etc.) which accommodate the corresponding amino acid residues of the substrate (P1, P2, P3, etc.).

While specific mutational studies employing this compound as the primary substrate are not extensively documented, the principles derived from studies with related substrates and proteases are directly applicable. The Gly-Gly-Arg sequence of the substrate interacts with the S3, S2, and S1 subsites of the target protease, respectively.

Trypsin: The S1 pocket of trypsin contains a negatively charged aspartic acid residue (Asp189) at its base, which confers a strong preference for the positively charged side chains of arginine and lysine at the P1 position of the substrate. researchgate.net Mutational studies replacing this aspartate residue have been shown to dramatically alter the substrate specificity of trypsin.

Thrombin: Thrombin's specificity is also heavily influenced by its S1 pocket, which favors arginine at P1. However, interactions at other subsites, such as the preference for proline at the P2 position, contribute to its higher specificity compared to trypsin. plos.org

Urokinase and Plasmin: Similar principles of subsite preference govern the interactions of urokinase and plasmin with their substrates. The composition of the amino acids lining the active site cleft determines the selectivity for specific peptide sequences.

Analog studies, where systematic variations are made to the peptide sequence of the substrate, can also map enzyme subsite preferences. For example, by synthesizing a library of substrates with different amino acids at the P2 and P3 positions while keeping P1 as arginine, one can determine the optimal residues for these subsites for a given protease.

Influence of Peptide Sequence Modifications on Enzyme Selectivity

Modifications to the peptide sequence of a substrate can have a profound impact on its selectivity for different proteases. These modifications can involve changes to the amino acid sequence itself or alterations to the N-terminal protecting group.

Peptide Sequence Modifications: The amino acid residues at the P2 and P3 positions play a crucial role in fine-tuning substrate selectivity.

P2 Position: For thrombin, a proline residue at the P2 position is highly favored and contributes significantly to its specificity. plos.org

P3 Position: The P3 residue also contributes to binding and can be modulated to enhance selectivity.

By systematically altering the Gly-Gly sequence in this compound, it would be possible to develop substrates with enhanced selectivity for specific proteases. For instance, introducing a proline at the P2 position (e.g., Glutaryl-Pro-Arg-AMC) would likely increase its selectivity for thrombin over other trypsin-like proteases.

The following table illustrates how modifications to the peptide sequence of related substrates can alter their intended primary target, highlighting the importance of the P2 and P3 residues in directing selectivity.

| Substrate | P3 Residue | P2 Residue | P1 Residue | Primary Target Enzyme(s) |

| Glutaryl-Gly-Arg-AMC | Glycine | Glycine | Arginine | Urokinase, Thrombin, Trypsin, Plasmin |

| Boc-Gln-Ala-Arg-AMC | Glutamine | Alanine | Arginine | Trypsin |

| Z-Gly-Pro-Arg-AMC | Glycine | Proline | Arginine | Thrombin, Trypsin |

| H-D-Val-Leu-Lys-AMC | D-Valine | Leucine | Lysine | Plasmin |

Kinetic Characterization of Protease Glutaryl Gly Arg Amc.hcl Interactions

Determination of Michaelis-Menten Kinetic Parameters (K_m, k_cat, k_cat/K_m)

The interaction between a protease and the substrate Glutaryl-Gly-Arg-AMC.HCl is characterized by the Michaelis-Menten model. This model describes the relationship between the initial reaction velocity (v₀), the substrate concentration ([S]), and two key parameters: the Michaelis constant (K_m) and the maximum velocity (V_max).

K_m (Michaelis Constant): This parameter represents the substrate concentration at which the reaction rate is half of V_max. It is an inverse measure of the affinity between the enzyme and the substrate; a lower K_m value indicates a higher affinity, meaning the enzyme can become saturated at lower substrate concentrations.

k_cat (Turnover Number): Also known as the catalytic constant, k_cat represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is fully saturated with the substrate. It is calculated as V_max / [E_t], where [E_t] is the total enzyme concentration.

k_cat/K_m (Catalytic Efficiency): This ratio is considered the specificity constant and represents the apparent second-order rate constant for the enzymatic reaction at low substrate concentrations. It provides a measure of how efficiently an enzyme converts a substrate into a product, accounting for both binding affinity (K_m) and catalytic turnover (k_cat). A higher k_cat/K_m value signifies greater catalytic efficiency.

While this compound is widely cited as a substrate for proteases like urokinase, specific, experimentally determined kinetic constants are not always available in consolidated literature. However, data from studies on closely related enzymes and substrates provide insight into the expected range of these values. For example, kinetic analyses of urokinase with various synthetic substrates typically yield K_m values in the micromolar (µM) range, indicating strong binding affinity.

Table 1: Illustrative Michaelis-Menten Kinetic Parameters for Protease-Substrate Interactions (Note: The following data is for illustrative purposes for similar protease-substrate systems and not specific to this compound, as this data is not readily available in cited literature.)

| Protease | Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |

| Urokinase-Type Plasminogen Activator | Chromogenic Substrate A | 150 | 30 | 2.0 x 10⁵ |

| Thrombin | Fluorogenic Substrate B | 10 | 100 | 1.0 x 10⁷ |

| Trypsin | Fluorogenic Substrate C | 50 | 200 | 4.0 x 10⁶ |

Steady-State and Pre-Steady-State Kinetic Analyses of Hydrolysis

The hydrolysis of this compound by proteases can be analyzed under two different kinetic regimes: steady-state and pre-steady-state.

Steady-State Kinetics: This is the most common approach and assumes that the concentration of the enzyme-substrate (ES) complex remains constant over the period of measurement. This condition is met when the rate of ES complex formation is balanced by its rate of breakdown (either to product or back to free enzyme and substrate). The Michaelis-Menten parameters (K_m and k_cat) are determined from steady-state experiments by measuring the initial reaction rates at various substrate concentrations. For the hydrolysis of this compound, this involves monitoring the linear increase in AMC fluorescence over time shortly after mixing the enzyme and substrate.

Impact of Reaction Conditions (pH, Ionic Strength, Temperature) on Enzymatic Kinetics

The kinetic parameters of the this compound hydrolysis are highly sensitive to the conditions of the assay buffer, including pH, ionic strength, and temperature.

pH: Proteases have an optimal pH range at which they exhibit maximum activity. This is because the ionization states of critical amino acid residues in the enzyme's active site and on the substrate itself must be appropriate for efficient binding and catalysis. For serine proteases like urokinase, the catalytic activity is dependent on the ionization state of a key histidine residue in the catalytic triad (B1167595). Studies on low molecular weight urokinase have shown that its stability during heating is confined to a pH range of approximately 4.0 to 7.5. nih.gov A bioluminescent probe with a similar peptide sequence (GGR) was shown to be stable between pH 4 and 8. acs.org Deviations outside the optimal pH range can lead to a significant decrease in k_cat and/or an increase in K_m, resulting in lower catalytic efficiency.

Ionic Strength: The salt concentration of the buffer can influence both enzyme stability and activity. Ionic interactions are often crucial for the proper folding of the enzyme and for the binding of the substrate in the active site. High salt concentrations can shield electrostatic interactions, which may either inhibit or, in some cases, enhance substrate binding and turnover, depending on the specific enzyme.

Temperature: The rate of most enzymatic reactions increases with temperature, up to an optimum point. This is due to the increased kinetic energy of both the enzyme and substrate molecules. However, beyond the optimal temperature, the enzyme begins to denature, leading to a rapid loss of activity. nih.gov The thermal stability of low molecular weight urokinase, for example, is a critical factor, with thermal inactivation occurring via aggregation and precipitation when heated at 60°C. nih.gov Therefore, kinetic assays using this compound must be performed at a carefully controlled temperature to ensure reproducible results.

Analysis of Substrate Turnover Rates and Catalytic Efficiency

The substrate turnover rate (k_cat) and catalytic efficiency (k_cat/K_m) are crucial metrics for evaluating an enzyme's performance with this compound.

Substrate Turnover Rate (k_cat): This value quantifies the intrinsic catalytic power of the enzyme, representing the maximum number of substrate molecules a single enzyme active site can hydrolyze per second. A high k_cat indicates that the enzyme can process the substrate very rapidly once it is bound.

Catalytic Efficiency (k_cat/K_m): This parameter is arguably the most useful for comparing the specificity of a single enzyme for different substrates or the efficiency of different enzymes on the same substrate. It reflects the enzyme's ability to capture the substrate from a dilute solution and convert it to product. An enzyme with a high k_cat/K_m value is highly efficient, performing catalysis effectively even at low substrate concentrations. The theoretical maximum for k_cat/K_m is limited by the rate of diffusion of the substrate to the enzyme's active site, typically in the range of 10⁸ to 10⁹ M⁻¹s⁻¹. Enzymes that approach this limit are often described as being "catalytically perfect." The high sensitivity reported for assays using this compound suggests that proteases like urokinase exhibit a high catalytic efficiency with this substrate.

Methodological Applications in Enzyme Activity Assays

Development and Optimization of Direct Fluorometric Assays

The development of direct fluorometric assays using substrates like Glutaryl-Gly-Arg-AMC hinges on the principle of converting a non-fluorescent molecule into a highly fluorescent product upon enzymatic action. scispace.com The core of the assay involves the enzymatic hydrolysis of the amide bond between the arginine residue of the peptide and the AMC moiety. This cleavage liberates free AMC, which exhibits strong fluorescence when excited at wavelengths of 360-380 nm, with an emission maximum between 440-460 nm. caymanchem.comnih.govechelon-inc.com

Optimization of these assays involves several key steps. Initially, the substrate specificity is a critical factor. The Gly-Arg sequence is designed to be recognized and cleaved by specific serine proteases. scispace.com The development process often includes synthesizing and evaluating a series of peptide derivatives to enhance selectivity and sensitivity for the target enzyme. nih.govresearchgate.net For instance, modifications to the N-terminal protecting group or amino acids at other positions can significantly alter the kinetic parameters (Km and kcat), thereby improving the substrate's efficiency and specificity for a particular protease over others. scispace.comnih.gov

Furthermore, assay conditions such as pH, temperature, and buffer composition must be optimized to ensure maximal enzyme activity and stability. The concentration of the substrate itself is a crucial parameter; it is typically used at a concentration near or below its Km value to ensure that the rate of fluorescence generation is proportional to the enzyme concentration. This allows for the creation of a standard curve and the accurate quantification of enzyme activity in unknown samples. The inherent sensitivity of fluorescence detection allows for the quantitation of proteases at very low concentrations, sometimes in the picomolar to femtomolar range. nih.gov

Application in High-Throughput Screening (HTS) for Enzyme Characterization

Glutaryl-Gly-Arg-AMC and similar fluorogenic substrates are exceptionally well-suited for high-throughput screening (HTS), a process crucial for drug discovery and enzyme engineering. nih.gov HTS assays are used to test large numbers of compounds for their ability to inhibit or modulate the activity of a target enzyme. The simplicity and directness of the fluorometric assay format—mixing the enzyme, substrate, and test compound and then reading the fluorescence—make it amenable to automation and miniaturization in 96- or 384-well microplate formats. rsc.org

In the context of enzyme characterization, libraries of fluorogenic substrates with variations in the peptide sequence are used to rapidly profile the substrate specificity of a given protease. nih.govpnas.org This "fingerprinting" of the enzyme's activity provides valuable information for designing selective inhibitors and understanding its biological role. pnas.org The high sensitivity of fluorogenic substrates reduces the amount of enzyme and substrate needed for each assay, which is a significant advantage in HTS where cost and reagent availability can be limiting factors. pnas.org

The process typically involves dispensing the target enzyme, a library of potential inhibitors, and the fluorogenic substrate into microplates. rsc.org After a set incubation period, a fluorescence plate reader measures the amount of released AMC in each well. rsc.org A reduction in fluorescence compared to a control without an inhibitor indicates that the test compound has successfully inhibited the enzyme's activity. This method allows for the rapid identification of "hits" from large compound libraries, which can then be selected for further investigation and development. rsc.org

| HTS Parameter | Benefit of using Glutaryl-Gly-Arg-AMC.HCl | Source |

| Assay Format | Homogeneous "mix-and-read" assay | nih.gov |

| Throughput | Amenable to 96- and 384-well formats | rsc.org |

| Sensitivity | High signal-to-background ratio reduces reagent needs | pnas.org |

| Detection | Direct fluorescence measurement is rapid and simple | rsc.org |

| Application | Screening for enzyme inhibitors and profiling substrate specificity | nih.govpnas.org |

Integration into Automated Enzymatic Detection Systems (e.g., Calibrated Automated Thrombogram)

A prominent application for AMC-based substrates with a Gly-Gly-Arg sequence is in automated systems for measuring complex biological processes, such as blood coagulation. The Calibrated Automated Thrombogram (CAT) is a key example of such a system. fishersci.combachem.com The CAT assay measures the total amount of thrombin generated in a plasma sample over time, providing a comprehensive picture of the coagulation potential. scispace.com

In the CAT method, a slow-reacting fluorogenic substrate, typically Z-Gly-Gly-Arg-AMC, is added to a plasma sample along with a trigger for coagulation (e.g., tissue factor). nih.govd-nb.info As thrombin is generated, it cleaves the substrate, releasing AMC and causing an increase in fluorescence. nih.gov The instrument continuously monitors this fluorescence signal over time. A key innovation of the CAT system is the use of a thrombin calibrator, a sample of the same plasma containing a known amount of active thrombin-α2-macroglobulin complex. scispace.com This allows the rate of fluorescence change to be converted into the real-time concentration of active thrombin, correcting for factors like substrate consumption and variations in plasma color or turbidity. scispace.comd-nb.info This calibration step is crucial for obtaining accurate and reproducible thrombograms. The resulting curve provides several key parameters, including the lag time, the peak amount of thrombin generated, and the total endogenous thrombin potential (ETP), which are used to assess hypo- or hypercoagulability states. scispace.com

| System | Substrate Used | Principle | Measured Parameters | Source |

| Calibrated Automated Thrombogram (CAT) | Z-Gly-Gly-Arg-AMC | Continuous monitoring of thrombin generation via AMC release, calibrated against a known thrombin activity standard. | Endogenous Thrombin Potential (ETP), Peak Thrombin, Lag Time, Time to Peak. | scispace.comnih.govnih.gov |

Considerations for Assay Sensitivity, Reproducibility, and Dynamic Range

When employing Glutaryl-Gly-Arg-AMC in enzyme assays, several factors must be carefully controlled to ensure high sensitivity, reproducibility, and a wide dynamic range.

Sensitivity: The sensitivity of the assay is ultimately limited by the enzyme's catalytic efficiency (kcat/Km) for the substrate and the quantum yield of the fluorophore (AMC). scispace.com The low intrinsic fluorescence of the intact substrate compared to the high fluorescence of the cleaved product provides a high signal-to-noise ratio, enabling the detection of minute amounts of enzymatic activity. scispace.com

Reproducibility: Achieving high reproducibility requires precise control over all assay parameters. This includes consistent concentrations of the enzyme, substrate, and any cofactors; stable temperature and pH; and accurate timing of incubations and measurements. benthamopen.com In systems like the CAT, intra-assay variation is generally low, often with coefficients of variation (CV) below 5-8%. nih.gov However, variations in sample handling, such as pre-analytical conditions of plasma preparation, can impact reproducibility. benthamopen.com

Dynamic Range: The dynamic range is the concentration range over which the assay provides a linear and proportional response. This range is influenced by several factors. At high enzyme or substrate concentrations, two phenomena can limit the linear range:

Substrate Depletion: If a significant fraction of the substrate is consumed, the reaction rate will decrease, leading to a non-linear response. d-nb.info The use of "slow" substrates in assays like the CAT is a deliberate choice to mitigate this effect. scispace.com

Inner Filter Effect: At high concentrations of the fluorophore (AMC), the emitted light can be reabsorbed by other AMC molecules, causing the fluorescence signal to plateau or even decrease. d-nb.info Calibration procedures and appropriate mathematical corrections are necessary to account for this effect. d-nb.infobenthamopen.com Individual plasma samples can also cause quenching of the fluorescence signal, which underscores the need for sample-specific calibration. benthamopen.com

By carefully optimizing these parameters, assays utilizing Glutaryl-Gly-Arg-AMC can provide sensitive, reliable, and quantitative data on protease activity.

Applications in Protease Inhibitor Discovery and Characterization

In Vitro Screening Methodologies for the Identification of Protease Inhibitors

In vitro screening assays are fundamental to the identification of novel protease inhibitors from large chemical libraries. Glutaryl-Gly-Arg-AMC.HCl is a cornerstone of fluorescence-based high-throughput screening (HTS) campaigns targeting serine proteases such as urokinase plasminogen activator (uPA), thrombin, and trypsin.

The underlying principle of these assays is straightforward: in the absence of an inhibitor, the target protease readily cleaves this compound, resulting in a time-dependent increase in fluorescence. When a potential inhibitor is present, it binds to the protease, reducing its catalytic activity and consequently slowing down the rate of AMC release. This leads to a diminished fluorescence signal, which is directly proportional to the inhibitory potency of the compound.

These screening assays are typically performed in multi-well plate formats (e.g., 96- or 384-well plates) to enable the simultaneous testing of thousands of compounds. The reaction mixture generally consists of the target protease, the potential inhibitor, and a buffered solution. The reaction is initiated by the addition of this compound, and the fluorescence is monitored over time using a fluorescence plate reader. The excitation and emission wavelengths for AMC are typically around 360-380 nm and 440-460 nm, respectively.

The robustness and reliability of these assays are often assessed by calculating the Z'-factor, a statistical parameter that quantifies the separation between the positive (no inhibitor) and negative (potent inhibitor) controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.

Table 1: Example of a High-Throughput Screening Assay Setup for a Serine Protease

| Parameter | Description | Example Value |

| Plate Format | Multi-well plate for simultaneous screening | 384-well, black, flat-bottom |

| Enzyme | Purified target serine protease | Recombinant human urokinase |

| Substrate | Fluorogenic peptide substrate | This compound |

| Test Compounds | Library of potential inhibitors | 10,000 small molecules |

| Assay Buffer | Buffer to maintain optimal enzyme activity | 50 mM Tris-HCl, pH 8.0, 100 mM NaCl |

| Final Enzyme Conc. | Concentration of enzyme in the assay | 1 nM |

| Final Substrate Conc. | Substrate concentration, often near K_m | 10 µM |

| Final Compound Conc. | Concentration of test compounds | 10 µM |

| Incubation Time | Pre-incubation of enzyme and inhibitor | 15 minutes at 25°C |

| Reaction Time | Time for enzymatic reaction after substrate addition | 30 minutes at 25°C |

| Detection | Fluorescence measurement | Excitation: 380 nm, Emission: 460 nm |

Determination of Inhibition Constants (K_i, IC_50)

Once potential inhibitors are identified through initial screening, their potency is quantified by determining their inhibition constants, namely the half-maximal inhibitory concentration (IC_50) and the inhibition constant (K_i). This compound is instrumental in these determinations.

The IC_50 value represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. To determine the IC_50, a series of experiments are conducted where the concentrations of the enzyme and this compound are kept constant, while the concentration of the inhibitor is varied. The initial reaction velocities are measured at each inhibitor concentration by monitoring the rate of fluorescence increase. These velocities are then plotted against the logarithm of the inhibitor concentration, and the data are fitted to a sigmoidal dose-response curve to calculate the IC_50 value.

The K_i value is a more fundamental measure of an inhibitor's potency, representing the dissociation constant of the enzyme-inhibitor complex. It is independent of the substrate concentration. For competitive inhibitors, the K_i can be calculated from the IC_50 value using the Cheng-Prusoff equation, provided the Michaelis-Menten constant (K_m) of the substrate is known.

Cheng-Prusoff Equation for Competitive Inhibition: K_i = IC_50 / (1 + [S]/K_m)

Where:

K_i is the inhibition constant.

IC_50 is the half-maximal inhibitory concentration.

[S] is the concentration of the substrate (this compound).

K_m is the Michaelis-Menten constant of the substrate for the enzyme.

To accurately determine K_i, the K_m of this compound for the specific protease must first be determined by measuring the initial reaction velocities at various substrate concentrations and fitting the data to the Michaelis-Menten equation.

Table 2: Hypothetical Inhibition Data for an Inhibitor of Trypsin using Z-Gly-Gly-Arg-AMC.HCl

| Inhibitor Concentration (nM) | % Inhibition |

| 0.1 | 5 |

| 1 | 18 |

| 10 | 48 |

| 100 | 85 |

| 1000 | 98 |

This data can be used to generate a dose-response curve and calculate the IC_50 value.

Characterization of Inhibitor Mechanisms (e.g., Competitive, Non-competitive, Irreversible)

Understanding the mechanism by which an inhibitor exerts its effect is crucial for its development as a therapeutic agent. This compound is a key reagent in the kinetic studies used to elucidate these mechanisms.

Competitive Inhibition: A competitive inhibitor binds to the active site of the enzyme, preventing the substrate from binding. In the presence of a competitive inhibitor, the apparent K_m for this compound increases, while the maximum velocity (V_max) remains unchanged. This can be visualized using a Lineweaver-Burk plot, where the lines for different inhibitor concentrations intersect on the y-axis.

Non-competitive Inhibition: A non-competitive inhibitor binds to a site on the enzyme other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's catalytic efficiency. In this case, the V_max decreases, but the K_m for this compound remains the same. On a Lineweaver-Burk plot, the lines for different inhibitor concentrations intersect on the x-axis.

Uncompetitive Inhibition: An uncompetitive inhibitor binds only to the enzyme-substrate complex. This mode of inhibition leads to a decrease in both V_max and the apparent K_m. The lines on a Lineweaver-Burk plot for an uncompetitive inhibitor are parallel.

Irreversible Inhibition: An irreversible inhibitor typically forms a covalent bond with the enzyme, permanently inactivating it. This is characterized by a time-dependent decrease in enzyme activity that cannot be reversed by dilution or dialysis. Assays using this compound can monitor the rate of enzyme inactivation in the presence of an irreversible inhibitor.

To determine the mechanism of inhibition, a series of kinetic experiments are performed by measuring the initial reaction rates at various concentrations of both the inhibitor and this compound. The resulting data are then analyzed using graphical methods (e.g., Lineweaver-Burk, Dixon plots) or by fitting the data to different inhibition models using specialized software.

Development of Novel Protease Assays for Inhibitor Identification and Validation

While this compound is a widely used and effective substrate, there are ongoing efforts to develop novel protease assays to address certain limitations and expand the toolkit for inhibitor discovery. One area of development is the creation of "red-shifted" fluorogenic substrates. The fluorescence of AMC is in the blue region of the spectrum, which can sometimes be problematic due to autofluorescence from test compounds or biological matrices. Red-shifted fluorophores emit light at longer wavelengths, minimizing such interference and improving the signal-to-noise ratio of the assay. The principles learned from assays using this compound can be applied to the design and validation of these new substrates.

Furthermore, this compound can be used as a benchmark substrate to validate new assay formats or technologies. For example, when developing a new detection method, such as fluorescence polarization or time-resolved fluorescence, the results can be compared to those obtained using the well-established fluorescence intensity assay with this compound to ensure accuracy and reliability.

The development of multiplex assays, where the activities of multiple proteases are measured simultaneously in the same well, is another area of innovation. While this often requires substrates with distinct spectral properties, the foundational understanding of protease kinetics and inhibition gained from assays with single substrates like this compound is essential for the design and interpretation of these more complex experiments.

Role of Glutaryl Gly Arg Amc.hcl in Elucidating Protease Biology

Characterization of Protease Activity in Complex Biological Samples (e.g., cell lysates, tissue extracts, parasitic secretions)

The measurement of specific enzyme activity within the complex milieu of biological samples is a significant challenge due to the presence of numerous other proteins and potential inhibitors. Glutaryl-Gly-Arg-AMC.HCl and similar arginine-containing AMC substrates provide the specificity and sensitivity needed to dissect the activity of certain proteases in samples such as cell lysates, tissue homogenates, and secretions from organisms.

For instance, this substrate is particularly effective for assaying the activity of serine proteases like urokinase plasminogen activator (uPA) and tissue-type plasminogen activator (tPA), which show a preference for cleaving after arginine residues. novoprolabs.commedchemexpress.com Researchers can incubate cell or tissue extracts with this compound and monitor the rate of AMC release to determine the level of active uPA or tPA. This method has been applied to various research areas, from studying fibrinolysis in blood samples to analyzing protease activity in colon tissue extracts. glpbio.comfishersci.com

In the field of parasitology, fluorogenic substrates are crucial for understanding the function of proteases secreted by parasites, which are often essential for host tissue invasion and nutrient acquisition. nih.gov By applying substrates like this compound to parasite secretions or lysates, researchers can characterize the enzymatic activities that are key to the parasite's life cycle and identify potential targets for anti-parasitic therapies. nih.govgoogle.com The data gathered from these assays provide a quantitative measure of the functional protease present in a given biological sample.

| Biological Sample | Target Protease Family/Example | Substrate Example | Research Focus |

|---|---|---|---|

| Cell Lysates (e.g., liver cells) | Trypsin-like Serine Proteases | This compound | Quantifying intracellular protease levels and activity. researchgate.net |

| Tissue Extracts (e.g., colon) | Trypsin, Urokinase | Tos-Gly-Pro-Arg-AMC | Assessing tissue-specific enzyme activity in physiological or pathological states. glpbio.com |

| Parasitic Secretions (e.g., Trypanosoma) | Cysteine Proteases (e.g., Cathepsin B-like) | Z-Phe-Arg-AMC | Characterizing enzymes involved in host-parasite interactions and pathogenesis. nih.gov |

| Blood/Plasma | Thrombin, Plasminogen Activators | Z-Gly-Gly-Arg-AMC.HCl | Studying the enzymatic cascades of coagulation and fibrinolysis. fishersci.com |

Contribution to Understanding Enzyme Function in Cellular and Subcellular Processes

Beyond simply detecting the presence of a protease, this compound is a powerful tool for detailed biochemical characterization of enzyme function. It allows for the determination of key kinetic parameters, such as the Michaelis constant (Km) and the catalytic rate constant (kcat), which describe the affinity of the enzyme for the substrate and its catalytic efficiency, respectively. glpbio.combachem.com

By using this substrate under varying experimental conditions (e.g., different pH, temperature, or presence of cofactors), researchers can gain deep insights into the optimal operating conditions of a protease and how its activity is modulated within a cell. For example, studies have utilized AMC-based substrates to map the pH-dependent activity profile of proteases, revealing the specific subcellular compartments (like the acidic environment of lysosomes) where an enzyme is most active. nih.gov This information is critical for understanding the enzyme's physiological role. Furthermore, the substrate is invaluable for screening and characterizing potential enzyme inhibitors or activators, which helps in elucidating the mechanisms that regulate enzyme function in cellular processes.

| Protease | Cellular/Subcellular Process | Key Finding Enabled by Substrate Use |

|---|---|---|

| Urokinase Plasminogen Activator (uPA) | Extracellular matrix remodeling, cell migration | Quantification of active uPA on the cell surface, linking its activity to invasive potential. medchemexpress.com |

| Thrombin | Blood Coagulation | Determination of kinetic parameters (Km, kcat) for thrombin activity, aiding in the development of coagulation assays. fishersci.comglpbio.com |

| Cathepsins | Lysosomal protein degradation | Measurement of protease activity within isolated lysosomes, confirming their role in cellular catabolism. caymanchem.com |

| Trypsin | Digestive processes, precursor protein activation | Enables high-throughput screening of trypsin inhibitors to identify regulatory molecules. nih.gov |

Investigation of Protease Networks and Cascades in Regulatory Pathways

Many crucial biological processes are controlled by complex protease networks and cascades, where the activation of one protease triggers the activation of another in a tightly regulated sequence. The blood coagulation and fibrinolytic systems are classic examples of such pathways. This compound and its analogs are vital for studying these cascades because they can measure the activity of key enzymes that participate in them.

For example, tissue-type plasminogen activator (tPA) and urokinase (uPA) are serine proteases that convert plasminogen to plasmin, the primary enzyme responsible for dissolving blood clots. By using this compound, the activity of these activators can be precisely measured, helping to delineate the steps and regulation of the fibrinolytic cascade. novoprolabs.comfishersci.com

Similarly, related substrates like Z-Gly-Gly-Arg-AMC.HCl are used to measure the generation of thrombin, the central enzyme in the coagulation cascade. fishersci.com Assays such as the calibrated automated thrombogram (CAT) utilize such fluorogenic substrates to provide a comprehensive picture of the entire coagulation potential in a plasma sample, which is far more informative than traditional clotting time tests. fishersci.com These applications allow researchers to understand how the network behaves as a whole and how it is perturbed by genetic defects or pharmacological interventions.

Advanced Research Perspectives and Future Directions

Engineering of Novel Peptide-AMC Substrates with Tailored Specificity and Sensitivity

The core principle behind the utility of fluorogenic substrates like Glutaryl-Gly-Arg-AMC is the linkage of a peptide sequence, which is recognized by a specific protease, to a fluorescent reporter molecule like 7-amino-4-methylcoumarin (B1665955) (AMC). nih.gov Enzymatic cleavage of the amide bond between the peptide and AMC liberates the fluorophore, resulting in a quantifiable increase in fluorescence. evitachem.com This fundamental concept is now being expanded through sophisticated peptide engineering to create novel substrates with precisely tailored properties.

Researchers are systematically modifying the peptide sequence to enhance both specificity and sensitivity for target proteases. researchgate.netmdpi.com By creating libraries of substrates with variations in the amino acid sequence, scientists can identify the optimal recognition motifs for a particular enzyme. pnas.orgnih.gov This allows for the development of substrates that are not only highly sensitive to the activity of a specific protease but also highly selective, with minimal cross-reactivity with other enzymes. scbt.com

Furthermore, advancements in solid-phase peptide synthesis have made it easier and more efficient to produce these custom-designed substrates. pnas.org The development of alternative fluorogenic leaving groups, such as 7-amino-4-carbamoylmethylcoumarin (ACC), which offers a higher quantum yield than AMC, further enhances the sensitivity of these assays. nih.govnih.gov This increased sensitivity allows for the detection of lower levels of enzyme activity and the use of smaller sample volumes. nih.gov

The ability to engineer these substrates with such precision is crucial for a variety of applications, from basic research into enzyme kinetics to the development of diagnostic assays and high-throughput screening for drug discovery. scbt.comnih.gov

Integration with Multidimensional Protease Profiling Techniques

The development of tailored fluorogenic substrates has been instrumental in the evolution of multidimensional protease profiling techniques. These methods allow for the rapid and comprehensive analysis of protease activity in complex biological samples. nih.govnih.gov By employing libraries of fluorogenic substrates, researchers can simultaneously screen for the activity of multiple proteases, providing a "fingerprint" of the proteolytic activity in a given sample. pnas.orgsinica.edu.tw

One powerful approach is the use of combinatorial fluorogenic substrate libraries, where a large number of different peptide sequences are linked to a fluorophore like AMC or ACC. nih.govnih.gov These libraries can be used to determine the substrate specificity of a purified protease or to identify the active proteases in a cell lysate or other biological fluid. nih.gov The resulting activity profiles can provide valuable insights into the roles of different proteases in health and disease.

Another innovative technique involves the use of microarray-based assays. In this format, a large number of different fluorogenic substrates are spotted onto a solid support, such as a microscope slide, creating a high-density array. sinica.edu.tw This allows for the simultaneous screening of a small amount of sample against a vast library of substrates, providing a detailed profile of protease activity with minimal sample consumption. sinica.edu.tw

These multidimensional profiling techniques, powered by engineered fluorogenic substrates, are transforming our ability to study the complex roles of proteases in biological systems and are proving invaluable in the search for new drug targets and diagnostic biomarkers. sinica.edu.tw

Development of Advanced Biosensors and Imaging Probes Utilizing Fluorogenic Substrates

The principles underlying fluorogenic substrates are being harnessed to create sophisticated biosensors and imaging probes for visualizing protease activity in real-time and in living systems. nih.govmonash.edu These tools are providing unprecedented insights into the dynamic roles of proteases in complex biological processes.

Peptide-based biosensors often utilize fluorescence resonance energy transfer (FRET), where a donor and an acceptor fluorophore are attached to a peptide substrate. mdpi.comnih.gov In the intact substrate, the fluorescence of the donor is quenched by the acceptor. Upon cleavage by a target protease, the two fluorophores are separated, leading to an increase in the donor's fluorescence. mdpi.com This technology enables the continuous monitoring of enzyme activity.

Furthermore, fluorogenic substrates are being adapted for in vivo imaging applications. nih.govnih.govresearchgate.net By using near-infrared (NIR) fluorescent dyes and quenchers, researchers can create probes that can be used to visualize protease activity in living animals. nih.govrsc.org These "activatable probes" are designed to be non-fluorescent until they are cleaved by their target enzyme, minimizing background signal and enhancing the signal-to-noise ratio. nih.gov This approach has shown great promise for applications such as cancer imaging, where proteases are often overexpressed. nih.govrsc.org

The development of these advanced biosensors and imaging probes is revolutionizing our ability to study protease function in its native biological context, opening up new avenues for diagnostics and image-guided surgery. rsc.org

Potential for Mechanistic Insights into Enzyme Evolution and Structure-Function Relationships

The systematic analysis of protease specificity using libraries of fluorogenic substrates can provide valuable insights into the evolution of enzymes and the intricate relationship between their structure and function. By comparing the substrate profiles of homologous proteases from different species, researchers can trace the evolutionary divergence of enzyme specificity. sinica.edu.tw

This approach allows scientists to understand how changes in the amino acid sequence of a protease over evolutionary time have led to alterations in its substrate recognition and catalytic activity. For example, studies comparing the specificity of thrombin from different species have revealed a high degree of conservation, suggesting strong evolutionary pressure to maintain its specific function. sinica.edu.tw

Furthermore, by correlating substrate specificity data with the three-dimensional structure of the enzyme, researchers can gain a deeper understanding of the molecular basis of substrate recognition. This information can be used to predict the substrate specificity of uncharacterized proteases and to guide the design of specific inhibitors.

The use of fluorogenic substrate libraries, therefore, provides a powerful tool for exploring the fundamental principles of enzyme evolution and for elucidating the complex interplay between protein structure and catalytic function.

Emerging Applications in Synthetic Biology and Biotechnology Research

The principles of fluorogenic substrate design and engineering are finding new and exciting applications in the burgeoning fields of synthetic biology and biotechnology. Synthetic biology aims to design and construct new biological parts, devices, and systems, and fluorogenic substrates offer a versatile tool for monitoring and controlling these engineered systems. nih.gov

For instance, engineered cells could be equipped with synthetic gene circuits that produce a specific protease in response to a particular stimulus. The activity of this protease could then be monitored in real-time using a custom-designed fluorogenic substrate, providing a readout of the circuit's function.

In biotechnology, engineered enzymes are being developed for a wide range of applications, from industrial catalysis to therapeutics. Fluorogenic substrates provide a high-throughput method for screening libraries of enzyme variants to identify those with improved activity or altered specificity. This accelerates the enzyme engineering process and facilitates the development of novel biocatalysts.

Moreover, the development of peptide-based biosensors has potential applications in diagnostics and environmental monitoring. scbt.commdpi.com For example, a biosensor could be designed to detect the presence of a specific pathogen by recognizing the activity of a protease that is unique to that organism.

As our ability to engineer both proteins and fluorogenic molecules continues to advance, the applications of these powerful tools in synthetic biology and biotechnology are likely to expand even further, opening up new possibilities for addressing challenges in medicine, energy, and the environment.

Q & A

Q. How should Glutaryl-Gly-Arg-AMC·HCl be stored to ensure stability for long-term experiments?

- Methodological Answer: Glutaryl-Gly-Arg-AMC·HCl is best stored as a lyophilized powder at -20°C for up to 3 years or 4°C for 2 years. For short-term use in solvent, store at -80°C (6 months) or -20°C (1 month). Avoid repeated freeze-thaw cycles to prevent degradation. Stock solutions in DMSO should be aliquoted and stored at -80°C .

Q. What solvents are recommended for dissolving Glutaryl-Gly-Arg-AMC·HCl in in vitro assays?

- Methodological Answer: DMSO is the primary solvent due to its high solubility for fluorogenic substrates. If precipitation occurs, test alternative solvents (e.g., H₂O, ethanol, DMF) with minimal volumes to avoid sample loss. For in vivo applications, use validated formulations such as saline with cyclodextrin derivatives to enhance solubility .

Q. How can researchers prepare stock solutions of Glutaryl-Gly-Arg-AMC·HCl for enzyme kinetic studies?

- Methodological Answer: Prepare a 1 mM stock solution by dissolving 1 mg of the compound in 1.7253 mL of DMSO. For lower concentrations (e.g., 10 µM), dilute the stock in assay buffer. Validate solvent compatibility with the target enzyme (e.g., thrombin, trypsin) using control experiments to rule out solvent-induced inhibition .

Advanced Research Questions

Q. How can factorial design optimize protease activity assays using Glutaryl-Gly-Arg-AMC·HCl?

- Methodological Answer: Use a 3-factor factorial design to test variables: substrate concentration (0.1–10 µM), pH (6.0–8.5), and temperature (25–37°C). Analyze fluorescence (λex 380 nm, λem 460 nm) in real-time. For example, a 2×2×2 design reduces experimental runs while identifying interactions between variables. Statistical tools (e.g., ANOVA) can resolve conflicting data from non-linear kinetics .

Q. How do researchers address discrepancies in kinetic data when using Glutaryl-Gly-Arg-AMC·HCl across different protease isoforms?

- Methodological Answer: Perform enzyme-specific normalization :

Q. What computational strategies enhance the interpretation of fluorogenic assay data generated with Glutaryl-Gly-Arg-AMC·HCl?

- Methodological Answer: Integrate AI-driven kinetic modeling (e.g., COMSOL Multiphysics) to simulate enzyme-substrate interactions. Train models on experimental kcat and Km values to predict inhibition patterns. For multi-enzyme systems, apply machine learning to deconvolute overlapping fluorescence signals .

Methodological Best Practices

Q. How to validate the specificity of Glutaryl-Gly-Arg-AMC·HCl for a target protease in complex biological matrices?

- Methodological Answer:

Q. What controls are essential when using Glutaryl-Gly-Arg-AMC·HCl in high-throughput screening (HTS)?

- Methodological Answer: Include:

- Negative control: Substrate + buffer (no enzyme).

- Positive control: Substrate + purified protease (known activity).

- Interference control: Enzyme + fluorogenic inhibitor (e.g., leupeptin).

Normalize fluorescence to background and express activity as % inhibition/activation .

Data Analysis and Theoretical Frameworks

Q. How to reconcile conflicting kinetic data from Glutaryl-Gly-Arg-AMC·HCl assays in different research studies?

- Methodological Answer: Apply ontological alignment : Compare experimental conditions (pH, ionic strength, enzyme source). For example, thrombin from human plasma vs. recombinant expression may show Km variations due to glycosylation. Use meta-analysis tools to aggregate data and identify systemic biases .

Q. What role does Glutaryl-Gly-Arg-AMC·HCl play in advancing protease research within the framework of systems biology?

- Methodological Answer:

As a modular substrate, it enables network-level protease activity mapping . Combine with omics data (e.g., proteomics, transcriptomics) to model protease cascades in diseases like cancer. Use Bayesian inference to link substrate cleavage rates to pathway activation .

Tables for Quick Reference

Table 1: Solubility and Storage Guidelines for Glutaryl-Gly-Arg-AMC·HCl

| Condition | Recommendation | Reference |

|---|---|---|

| In vitro solvent | DMSO > H₂O > ethanol | |

| Long-term storage | -20°C (lyophilized, 3 years) | |

| Short-term solvent storage | -80°C (6 months, aliquoted) |

Table 2: Factorial Design Parameters for Protease Assay Optimization

| Factor | Range Tested | Interaction Analysis Tool |

|---|---|---|

| Substrate concentration | 0.1–10 µM | ANOVA |

| pH | 6.0–8.5 | Response Surface Methodology |

| Temperature | 25–37°C | COMSOL Multiphysics |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.